NAMPT, also known as visfatin or pre-B cell colony-enhancing factor (PBEF), is a ubiquitous enzyme that plays a crucial role in nicotinamide adenine dinucleotide (NAD+) biosynthesis. [, ] NAD+ is an essential coenzyme involved in various cellular processes, including metabolism, DNA repair, and cell signaling. [] NAMPT catalyzes the rate-limiting step in the NAD+ salvage pathway, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN). [, ]
The synthesis of Nampt-IN-1 involves several key methodologies that emphasize its chemical structure and biological activity. One prominent method includes the use of a multi-step synthetic approach that incorporates various organic reactions such as bromination and coupling reactions. For instance, one study describes the synthesis process where starting materials are reacted under controlled conditions to yield intermediate compounds, which are then purified through high-performance liquid chromatography (HPLC) to obtain the final product with a high degree of purity .
Nampt-IN-1 possesses a complex molecular structure characterized by its unique arrangement of atoms that enables its inhibitory action on NAMPT. The molecular formula and weight are critical for understanding its interactions with biological targets. High-resolution mass spectrometry (HRMS) has been utilized to confirm the molecular weight of Nampt-IN-1, providing insights into its structural integrity during synthesis .
The structural analysis often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, which reveals detailed information about the electronic environment surrounding specific atoms within the compound. For example, NMR data can indicate the presence of functional groups and their connectivity within the molecule .
Nampt-IN-1 undergoes several chemical reactions that are pivotal for its function as an inhibitor. The primary reaction involves binding to the active site of NAMPT, thereby preventing the conversion of nicotinamide to nicotinamide mononucleotide. This inhibition disrupts NAD+ biosynthesis, leading to reduced cellular NAD+ levels.
In terms of technical details, kinetic studies have shown that Nampt-IN-1 exhibits competitive inhibition against NAMPT, with specific kinetic parameters such as values being determined through enzyme kinetics assays . These studies help elucidate how effectively Nampt-IN-1 can inhibit NAMPT under varying substrate concentrations.
The mechanism of action for Nampt-IN-1 revolves around its ability to bind to NAMPT and inhibit its enzymatic activity. This binding occurs at specific sites within the enzyme's structure, which has been elucidated through crystallography studies. For instance, structural insights reveal that Nampt-IN-1 occupies a binding tunnel that is critical for substrate recognition and catalysis .
This inhibition leads to a decrease in NAD+ production, which is essential for various metabolic processes within cells. The reduction in NAD+ levels can trigger apoptotic pathways in cancer cells, making Nampt-IN-1 a potential candidate for cancer therapy .
Nampt-IN-1 exhibits distinct physical and chemical properties that influence its behavior in biological systems. These properties include solubility in organic solvents such as dimethyl sulfoxide (DMSO), melting point ranges determined through differential scanning calorimetry (DSC), and stability profiles under physiological conditions.
Chemical stability is crucial for therapeutic applications; thus, studies often assess degradation pathways under various pH levels and temperatures. For instance, HPLC stability assays have shown that Nampt-IN-1 maintains integrity over extended periods when stored properly .
Nampt-IN-1 has significant scientific applications primarily in cancer research and therapy. Its role as a NAMPT inhibitor positions it as a valuable tool for studying NAD+ metabolism in tumor cells. Researchers are investigating its potential to enhance the efficacy of existing chemotherapeutic agents by modulating metabolic pathways associated with cancer cell survival.
Additionally, there is ongoing research into combination therapies where Nampt-IN-1 is used alongside other agents targeting different aspects of tumor biology. This approach aims to exploit synergistic effects that could lead to improved outcomes in cancer treatment regimens .
Nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme in the mammalian NAD+ salvage pathway. It catalyzes the condensation of nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN), with NMN subsequently converted to NAD+ by NMN adenylyltransferases (NMNATs) [2] [6]. This reaction is critical because NAMPT exhibits a low Km (~1 µM) for nicotinamide, allowing efficient NAD+ recycling even at low substrate concentrations. Intracellular NAD+ pools are dynamically regulated by NAMPT activity, with perturbations directly impacting cellular viability and function [3] [9].
NAMPT exists in two distinct molecular pools:
Table 1: Characteristics of Intracellular (iNAMPT) and Extracellular (eNAMPT) Nicotinamide Phosphoribosyltransferase
Feature | iNAMPT | eNAMPT |
---|---|---|
Primary Location | Cytoplasm, Nucleus, Mitochondria | Blood Plasma, Extracellular Fluid |
Synthesis/Release | Synthesized and retained intracellularly | Actively secreted by specific cell types (e.g., adipocytes, hepatocytes) via non-classical pathway |
Core Function | Rate-limiting enzyme in NAD+ salvage pathway from nicotinamide | Enzymatic conversion of extracellular NAM to NMN; Cytokine/DAMP activity (TLR4 binding) |
Controversial Role | None | Previously claimed insulin-mimetic activity ("visfatin"), largely refuted |
Association with Disease | Overexpressed in many cancers; linked to metabolic reprogramming | Elevated levels correlate with inflammation (e.g., sepsis, obesity, cancer progression) |
NAD+ is an essential redox cofactor, cycling between oxidized (NAD+) and reduced (NADH) states. NAMPT-mediated NAD+ biosynthesis is fundamental for maintaining the NAD+/NADH ratio, a critical determinant of cellular redox balance. This ratio directly influences the activity of numerous dehydrogenases involved in core metabolic pathways:
NAMPT's role extends far beyond redox reactions by supplying substrate to major NAD+-consuming enzyme families:
Table 2: Major NAD+-Consuming Enzyme Families Dependent on NAMPT-Generated NAD+
Enzyme Family | Key Members | Primary Functions | Dependency on NAMPT Activity |
---|---|---|---|
Sirtuins (SIRTs) | SIRT1, SIRT3, SIRT6 | Deacetylation of histones & metabolic/ stress response proteins; Regulation of mitochondrial function, DNA repair, aging, circadian rhythms | High dependency; SIRT activity directly correlates with cellular NAD+ levels supplied by NAMPT |
Poly(ADP-ribose) Polymerases (PARPs) | PARP1, PARP2 | DNA damage repair, genomic stability, chromatin modification | Extreme dependency during genotoxic stress; PARP overactivation is a major NAD+ sink requiring robust salvage |
CD38/CD157 | CD38, CD157 | NAD+ glycohydrolase; Production of Ca²⁺-mobilizing messengers (cADPR, NAADP) | High dependency; Constitutively high activity consumes significant NAD+, requiring constant NAMPT flux |
NAMPT is frequently overexpressed across diverse cancers (e.g., melanoma, glioma, breast, colon, ovarian cancers, leukemia). This overexpression is not merely a bystander effect but a key driver of tumor metabolic reprogramming, a recognized hallmark of cancer. Elevated iNAMPT fuels increased NAD+ production to support:
Beyond metabolism, NAMPT overexpression directly impacts cancer cell resilience through NAD+-dependent DNA repair and epigenetic mechanisms:
Table 3: NAMPT's Role in DNA Repair Pathways and Impact of Inhibition
DNA Repair Pathway | Key Proteins | NAD+ Dependency | Effect of NAMPT Inhibition/Depletion | Consequence for Cancer Cells |
---|---|---|---|---|
Non-Homologous End Joining (NHEJ) | DNA-PKcs, Ku70/80, XRCC4/Lig4 | Required for DNA-PK activation? (Indirect via general NAD+ pool health); PARP1 can be involved in alternative NHEJ | Impairs repair efficiency; Reduces DNA-PKcs/Ku80 interaction; Compromises fidelity of ligation | Increased sensitivity to ionizing radiation; Accumulation of unrepaired DSBs; Genomic instability |
Homologous Recombination (HR) | BRCA1, BRCA2, RAD51, CtIP | PARP1 activity competes for NAD+; SIRTs may regulate HR factors | Paradoxically enhances repair efficiency (mechanism involves altered CtIP function/accessibility) | Potential reduction in mutagenic repair; May affect sensitivity to PARP inhibitors or cross-linking agents |
Base Excision Repair (BER)/Single-Strand Break Repair (SSBR) | PARP1, XRCC1, Lig3 | Absolutely dependent (PARP1 uses NAD+ for PARylation) | Severely impairs repair; Rapid NAD+ depletion prevents PARP1 activation and repair complex assembly | Profound sensitivity to alkylating agents and oxidative stress; Synergistic cell death with DNA-damaging chemo/radiotherapy |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1